Enhanced Regioselectivity in Pd-Catalyzed Amination
In a head-to-head study of Pd-catalyzed amination with adamantane-containing amines, 2,8-dichloroquinoline demonstrated substantially better selectivity than its 2,6-dichloro isomer, which showed very low selectivity [1]. This improved regioselectivity is critical for synthesizing complex quinoline derivatives where precise substitution patterns are required.
| Evidence Dimension | Regioselectivity of Pd-catalyzed amination |
|---|---|
| Target Compound Data | Substantially better selectivity |
| Comparator Or Baseline | 2,6-Dichloroquinoline (very low selectivity) |
| Quantified Difference | Qualitative but significant improvement (study reports 'very low' vs. 'substantially better') |
| Conditions | Pd-catalyzed amination using adamantane-containing amines with varying steric bulk; BINAP ligand; 2,8-dichloroquinoline as substrate |
Why This Matters
For synthetic chemists, this selectivity difference directly impacts yield and purity of the desired mono-aminated product, reducing purification time and cost.
- [1] Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096–2109. View Source
